Ethyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate Ethyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13712576
InChI: InChI=1S/C9H7Cl2N3O2/c1-2-16-8(15)5-3-4-6(12-5)7(10)14-9(11)13-4/h3,12H,2H2,1H3
SMILES: CCOC(=O)C1=CC2=C(N1)C(=NC(=N2)Cl)Cl
Molecular Formula: C9H7Cl2N3O2
Molecular Weight: 260.07 g/mol

Ethyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate

CAS No.:

Cat. No.: VC13712576

Molecular Formula: C9H7Cl2N3O2

Molecular Weight: 260.07 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate -

Specification

Molecular Formula C9H7Cl2N3O2
Molecular Weight 260.07 g/mol
IUPAC Name ethyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate
Standard InChI InChI=1S/C9H7Cl2N3O2/c1-2-16-8(15)5-3-4-6(12-5)7(10)14-9(11)13-4/h3,12H,2H2,1H3
Standard InChI Key BTDRJHFFULRMFO-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC2=C(N1)C(=NC(=N2)Cl)Cl
Canonical SMILES CCOC(=O)C1=CC2=C(N1)C(=NC(=N2)Cl)Cl

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

Ethyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate is systematically named according to IUPAC guidelines, reflecting its fused pyrrolopyrimidine core. The numbering system assigns priority to the pyrimidine ring, with the pyrrole moiety fused at the 3- and 2-positions (Figure 1). Key substituents include:

  • Two chlorine atoms at positions 2 and 4 of the pyrimidine ring.

  • An ethyl ester group (-COOEt) at position 6.

  • A hydrogen atom at position 5, contributing to the 5H tautomeric form .

Table 1: Molecular Properties

PropertyValueSource
CAS Number2090428-33-2
Molecular FormulaC9H7Cl2N3O2\text{C}_9\text{H}_7\text{Cl}_2\text{N}_3\text{O}_2
Molecular Weight260.08 g/mol
Purity (Industrial)≥97%

Spectroscopic and Physicochemical Data

The compound exhibits distinct spectral features:

  • NMR: 1H^1\text{H}-NMR spectra reveal singlet peaks for the C5-H proton (~5.13 ppm) and aromatic protons in the pyrrole and pyrimidine rings (7.37–7.58 ppm) . The ethyl ester group shows characteristic triplet and quartet signals for the methylene (-CH2-) and methyl (-CH3) groups, respectively.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 260.08, consistent with the molecular formula .

  • Solubility: Limited solubility in aqueous media but soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) .

Synthetic Methodologies

Industrial-Scale Synthesis

MolCore BioPharmatech reports a optimized synthetic route for high-purity batches (≥97%) under ISO-certified conditions :

  • Chlorination of Pyrrolopyrimidine Precursors: A 6-substituted pyrrolo[3,2-d]pyrimidin-4-one intermediate undergoes chlorination using phosphorus oxychloride (POCl3_3) at reflux to introduce chlorine atoms at positions 2 and 4.

  • Esterification: The 6-carboxylic acid group is esterified with ethanol in the presence of a catalytic acid (e.g., H2_2SO4_4) to yield the ethyl ester .

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield (%)
ChlorinationPOCl3_3, reflux, 6–12 h55–70
EsterificationEtOH, H2_2SO4_4, 60°C80–85

Academic Synthesis Routes

Alternative methods from peer-reviewed literature include:

  • Cyclocondensation: Reacting α-chloromethylbenzylketones with 4-amino-5-cyano-6-hydroxypyrimidine in sodium acetate/water under reflux forms the pyrrolopyrimidine core, avoiding side products like furopyrimidines . This method achieves yields of 44–60% but requires rigorous purification .

  • Pivaloylation-Deprotection Strategy: Protecting the 2-amino group with a pivaloyl moiety before chlorination improves reaction efficiency, as demonstrated in analogous pyrrolo[2,3-d]pyrimidine syntheses . Subsequent deprotection with 3-bromoaniline affords the final product .

Applications in Pharmaceutical Research

Kinase Inhibition and Anticancer Activity

Pyrrolopyrimidine derivatives are renowned for their kinase inhibitory properties. Ethyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate serves as a precursor for:

  • VEGFR-2 Inhibitors: Chlorine substituents enhance binding affinity to vascular endothelial growth factor receptor-2 (VEGFR-2), a target in angiogenesis-dependent cancers .

  • EGFR/VEGFR-2 Dual Inhibitors: Structural modifications at the 6-position (e.g., substituting ethyl ester with aryl groups) enable dual targeting of epidermal growth factor receptor (EGFR) and VEGFR-2, mitigating drug resistance .

Table 3: Biological Activity of Analogous Compounds

CompoundTarget IC50_{50} (nM)Cell Line Activity
6-(2-Methylbenzyl) analogVEGFR-2: 12 ± 3A431 (IC50_{50}: 1.2 µM)
6-(2,4-Dichlorobenzyl) analogEGFR: 8 ± 2HCT-116 (IC50_{50}: 0.9 µM)

Challenges and Future Directions

Synthetic Limitations

Current challenges include:

  • Low Yields in Cyclization Steps: Competing side reactions (e.g., furopyrimidine formation) reduce efficiency .

  • Purification Complexity: Column chromatography remains necessary due to structurally similar byproducts .

Opportunities for Innovation

  • Flow Chemistry: Continuous-flow systems could enhance chlorination and esterification yields while reducing reaction times .

  • Computational Design: Molecular docking studies may optimize substituent patterns for selective kinase inhibition .

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